An In-depth Technical Guide to 5-Cyclopentylpentanoic Acid
An In-depth Technical Guide to 5-Cyclopentylpentanoic Acid
Introduction
5-Cyclopentylpentanoic acid, with the CAS Number 5422-27-5, is a carboxylic acid featuring a cyclopentyl ring attached to a five-carbon aliphatic chain.[1][2] Its structure lends itself to applications in various fields of chemical synthesis and research. Notably, it has demonstrated biological activity, including antibacterial properties, by inhibiting bacterial virulence factors.[2] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and biological significance, tailored for researchers and professionals in drug development.
Core Chemical and Physical Properties
The fundamental properties of 5-Cyclopentylpentanoic acid are summarized below. These data are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |
| Molecular Weight | 170.25 g/mol | [2] |
| CAS Number | 5422-27-5 | [2] |
| Melting Point | 14-15 °C | [2] |
| Physical Form | Liquid | |
| InChI Key | RQOBFWBITFBAPL-UHFFFAOYSA-N | |
| SMILES | C1CCC(C1)CCCCC(=O)O | [2] |
Spectroscopic Analysis
Detailed spectroscopic analysis is critical for the structural confirmation of 5-Cyclopentylpentanoic acid. While specific spectra for this exact compound are not publicly available, its structure allows for the prediction of characteristic signals based on well-established principles for carboxylic acids.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show two highly characteristic peaks. A very broad O-H stretching band will appear in the 3500-2500 cm⁻¹ region due to hydrogen bonding, and a sharp, strong C=O stretching peak for the carbonyl group will be present, typically below 1700 cm⁻¹.[3]
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¹H NMR Spectroscopy : The proton NMR spectrum will feature a highly deshielded and broad singlet for the carboxylic acid proton (–COOH) in the 10-12 ppm range.[3] Other signals will include multiplets for the protons on the cyclopentyl ring and the aliphatic chain. The protons alpha to the carbonyl group (–CH₂COOH) would appear further downfield than the other methylene (B1212753) groups in the chain.
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¹³C NMR Spectroscopy : The carbon NMR spectrum will show a characteristic signal for the carboxyl carbon (–COOH) between 160-185 ppm.[3] The remaining nine carbon atoms in the cyclopentyl ring and aliphatic chain will appear in the upfield region of the spectrum.
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Mass Spectrometry : In mass spectrometry with electron ionization, carboxylic acids typically undergo characteristic fragmentations, including the sequential loss of an OH group (17 mass units) and a CO group (28 mass units).[3]
Experimental Protocols
General Synthesis via Malonic Ester Condensation
A common and effective method for synthesizing carboxylic acids like 5-cyclopentylpentanoic acid is through malonic ester synthesis. This multi-step process offers a reliable pathway from simpler starting materials.
Step 1: Formation of the Enolate
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Diethyl malonate is treated with a strong base, such as sodium ethoxide (NaOEt), in an ethanol (B145695) solvent. The base abstracts an acidic α-hydrogen from the diethyl malonate to form a resonance-stabilized enolate.
Step 2: Alkylation
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The nucleophilic enolate is reacted with a suitable alkyl halide, in this case, 1-bromo-4-cyclopentylbutane. The enolate displaces the bromide ion in an Sₙ2 reaction, forming diethyl 2-(4-cyclopentylbutyl)malonate.
Step 3: Saponification and Decarboxylation
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The resulting substituted diethyl malonate is then hydrolyzed using a strong acid (e.g., H₃O⁺) and heat. This process, known as saponification, converts the ester groups into carboxylic acids.
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The intermediate malonic acid is unstable to heat and readily undergoes decarboxylation (loss of CO₂), yielding the final product, 5-cyclopentylpentanoic acid.[4]
Below is a workflow diagram illustrating this synthetic pathway.
Caption: General workflow for the synthesis of 5-Cyclopentylpentanoic acid.
Biological Activity and Potential Applications
5-Cyclopentylpentanoic acid has been identified as having antibacterial properties.[2] Its mechanism of action is reported to involve the inhibition of virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii.[2] Virulence factors include exotoxins, proteases, and hemolysins, which are crucial for bacterial pathogenicity and the ability to cause disease. By inhibiting these factors, the compound can potentially disarm the bacteria without necessarily killing them, which may reduce the selective pressure for developing resistance.
The diagram below illustrates the proposed mechanism of its antibacterial action.
Caption: Mechanism of antibacterial action for 5-Cyclopentylpentanoic acid.
Safety and Handling
Hazard Identification: 5-Cyclopentylpentanoic acid is associated with the following hazard statements:
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
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H335: May cause respiratory irritation.[2]
Precautionary Measures: Due to the identified hazards, appropriate personal protective equipment (PPE) should be used when handling this compound.
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Engineering Controls: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[5][6]
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Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat.[6][7]
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Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[5][7][8]
References
- 1. 5-Cyclopentylpentanoic acid | C10H18O2 | CID 222520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Cyclopentylpentanoic acid | 5422-27-5 | FAA42227 [biosynth.com]
- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]

